Ammonium tetraborate tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

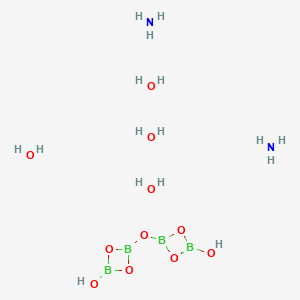

Ammonium tetraborate tetrahydrate, also known as ammonium biborate tetrahydrate, is a chemical compound with the formula (NH4)2B4O7·4H2O. It is a colorless crystalline substance that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Ammonium tetraborate tetrahydrate can be synthesized by reacting boric acid (H3BO3) with ammonium hydroxide (NH4OH). The reaction is as follows:

4H3BO3+2NH4OH→(NH4)2B4O7+7H2O

For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the heating stops .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving boric acid and ammonium hydroxide in water, followed by heating the solution to 80-90°C to evaporate the water and concentrate the solution. The solution is then cooled to allow crystallization, and the crystals are separated and dried .

化学反应分析

Types of Reactions

Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:

Dehydration: When heated, it decomposes to form boron oxide (B2O3) and ammonia (NH3).

Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.

Common Reagents and Conditions

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents under specific conditions.

Major Products Formed

Boron Oxide (B2O3): Formed during the dehydration process.

Boric Acid (H3BO3): Formed during hydrolysis in aqueous solutions.

科学研究应用

Ammonium tetraborate tetrahydrate has a wide range of applications in scientific research:

Chemistry: Used as a boron source in the synthesis of boron-containing compounds.

Biology: Employed in the preparation of buffer solutions and as a preservative.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of glass, ceramics, and as a flame retardant

作用机制

The mechanism of action of ammonium tetraborate tetrahydrate involves its ability to release boron ions in solution. These boron ions can interact with various molecular targets, including enzymes and cellular structures, affecting their function and activity. The compound’s boron content allows it to participate in various biochemical pathways, influencing processes such as cell signaling and metabolism .

相似化合物的比较

Similar Compounds

Sodium Tetraborate (Borax): Na2B4O7·10H2O

Ammonium Pentaborate: (NH4)2B5O8·4H2O

Ammonium Metaborate: NH4BO2

Uniqueness

Ammonium tetraborate tetrahydrate is unique due to its specific boron content and solubility properties. Unlike sodium tetraborate, it provides a source of both ammonium and borate ions, making it suitable for applications where both ions are required. Its tetrahydrate form also offers distinct crystallization and solubility characteristics compared to other borates .

生物活性

Ammonium tetraborate tetrahydrate (ATT) is a boron compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and health sciences. This article explores the biological activity of ATT, focusing on its antioxidant properties, genotoxic effects, and potential antimicrobial applications.

This compound is represented by the chemical formula NH4B4O7⋅4H2O. It appears as colorless crystals that are soluble in water. Its dual role as a nutrient and buffering agent makes it particularly valuable in agricultural applications.

Antioxidant Activity

Recent studies have investigated the antioxidant potential of this compound. A significant study conducted by Celikezen et al. evaluated its effects on cultured human blood cells. The findings indicated that:

- Antioxidant Capacity : ATT exhibited notable antioxidant activity at low concentrations (5 to 40 mg/L), significantly increasing total antioxidant capacity (TAC) without affecting total oxidative stress (TOS) levels across tested concentrations .

- Genotoxicity Testing : The compound was found to be non-mutagenic, as no chromosomal aberrations or micronuclei were observed in treated blood cultures, suggesting a favorable safety profile for biological applications .

Table 1: Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) Levels

| Treatment Concentration (mg/L) | TAC (mmol Trolox Equiv. L−1) | TOS (mmol H2O2 Equiv. L−1) |

|---|---|---|

| Control | 5.96 ± 0.61 | 12.34 ± 2.94 |

| 5 | Increased | No change |

| 10 | Increased | No change |

| 20 | Increased | No change |

| 40 | Increased | No change |

| 80 | No change | No change |

| 160 | No change | No change |

| 320 | No change | No change |

| 640 | No change | No change |

| 1280 | No change | No change |

Antimicrobial Properties

While specific data on the antimicrobial efficacy of this compound is limited, some studies suggest that boron compounds, including ATT, may inhibit the growth of certain bacteria and fungi . This property could be leveraged in agricultural settings to enhance plant growth and health by controlling microbial populations in the soil.

Applications in Agriculture

This compound serves as a micronutrient in agricultural practices, promoting plant growth and improving yield. Its buffering properties help maintain optimal pH levels in soil, which is crucial for nutrient availability.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound could enhance antioxidant enzyme activities in erythrocytes, similar to other boron compounds like borax and colemanite .

- Environmental Impact : Research indicates that while ATT has beneficial effects in controlled environments, further studies are needed to assess its long-term impacts on ecosystems when used as an agricultural supplement .

属性

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 |

Source

|

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。